6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid
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Overview
Description
6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. This compound is characterized by the presence of a benzyloxy group at the 6th position, a trifluoromethyl group at the 3rd position, and a carboxylic acid group at the 1st position of the imidazo[1,5-A]pyridine core. Imidazo[1,5-A]pyridines are known for their significant roles in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions to form the imidazo[1,5-A]pyridine core. The benzyloxy and trifluoromethyl groups can be introduced through subsequent functionalization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can be adjusted to favor specific reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoyl derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Uniqueness
6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is unique due to the presence of both benzyloxy and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other imidazo[1,5-A]pyridine derivatives, making it a valuable compound for research and development .
Biological Activity
6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound with a unique imidazo[1,5-A]pyridine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. The presence of functional groups such as the benzyloxy and trifluoromethyl moieties enhances its reactivity and biological interactions.
- Molecular Formula : C16H11F3N2O3
- Molecular Weight : 336.26 g/mol
- CAS Number : 2111795-63-0
Research indicates that compounds with imidazo[1,5-A]pyridine structures exhibit various biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that derivatives of imidazo[1,5-A]pyridine can inhibit the growth of bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
- Anti-inflammatory Effects : Some derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For instance, certain related compounds exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine core | Different trifluoromethyl positioning |
4-(Benzyloxy)-2-(trifluoromethyl)pyridine | Pyridine core with trifluoromethyl | Lacks imidazole ring; distinct biological activity |
3-Benzyloxyimidazo[1,2-a]pyridine | Similar core without carboxylic acid | Variations in solubility and reactivity |
The structural modifications significantly influence the biological activity and pharmacological profiles of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : In vitro evaluations revealed that this compound exhibits potent activity against various bacterial strains. For example, a study reported minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Research : A recent investigation highlighted the compound's ability to suppress COX-2 activity significantly. The results indicated that it could serve as a potential lead for developing new anti-inflammatory agents .
- Structure-Activity Relationships (SAR) : A comprehensive SAR analysis demonstrated that specific substitutions on the imidazo[1,5-A]pyridine scaffold could enhance biological activity. This research is crucial for guiding future modifications aimed at improving efficacy and reducing toxicity .
Properties
Molecular Formula |
C16H11F3N2O3 |
---|---|
Molecular Weight |
336.26 g/mol |
IUPAC Name |
6-phenylmethoxy-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)15-20-13(14(22)23)12-7-6-11(8-21(12)15)24-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,22,23) |
InChI Key |
BZJZBZCZYJCDNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN3C(=C(N=C3C(F)(F)F)C(=O)O)C=C2 |
Origin of Product |
United States |
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